molecular formula C20H40O2 B029559 Ethyl stearate CAS No. 111-61-5

Ethyl stearate

Cat. No.: B029559
CAS No.: 111-61-5
M. Wt: 312.5 g/mol
InChI Key: MVLVMROFTAUDAG-UHFFFAOYSA-N
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Description

Ethyl stearate, also known as ethyl octadecanoate, is an ester formed from stearic acid and ethanol. It is a colorless, odorless compound with a waxy texture and is commonly used in various industrial applications. The chemical formula for this compound is C20H40O2, and it has a molecular weight of 312.53 grams per mole .

Scientific Research Applications

Ethyl stearate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: this compound is used in the study of lipid metabolism and as a model compound in the investigation of ester hydrolysis.

    Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

    Industry: this compound is used as a lubricant, plasticizer, and surfactant. .

Future Directions

One of the future directions could be the selective hydrodeoxygenation of esters to unsymmetrical ethers over a zirconium oxide-supported platinum–molybdenum catalyst .

Biochemical Analysis

Biochemical Properties

Ethyl stearate participates in various biochemical reactions. As a fatty acid ester, it can undergo hydrolysis, a reaction catalyzed by enzymes such as lipases and esterases . This process splits this compound into ethanol and stearic acid . The nature of these interactions is typically enzymatic, where the enzyme catalyzes the breakdown of the ester bond in this compound .

Cellular Effects

The effects of this compound on cells are not fully understood. Research has shown that it can influence cell function. For instance, in a study on Parkinson’s disease rats, this compound was found to improve the motor behavioral performance by promoting neural stem cells migration and differentiation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its hydrolysis. This process is catalyzed by dilute acid, leading to the formation of ethanol and stearic acid . This reaction can be influenced by factors such as temperature and the presence of other substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the synthesis of this compound by esterification of ethylene glycol and stearic acid, conventional heating takes more than 4–6 hours to give a mixture of this compound and ethylene glycol monostearate .

Metabolic Pathways

This compound is involved in the metabolic pathway of ester hydrolysis . This process is catalyzed by enzymes such as lipases and esterases, leading to the formation of ethanol and stearic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl stearate is typically synthesized through the esterification of stearic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The reaction can be represented as follows:

C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (ethyl stearate) + H2O (water)\text{C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (this compound) + H2O (water)} C18H36O2 (stearic acid) + C2H6O (ethanol) → C20H40O2 (ethyl stearate) + H2O (water)

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with ethanol under controlled conditions. The process involves the use of a catalyst, typically sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl stearate undergoes several types of chemical reactions, including hydrolysis, hydrogenation, and transesterification.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in the presence of an acid or base to yield stearic acid and ethanol.

    Hydrogenation: this compound can be hydrogenated to produce stearyl alcohol (octadecan-1-ol).

    Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

Major Products Formed:

    Hydrolysis: Stearic acid and ethanol

    Hydrogenation: Stearyl alcohol (octadecan-1-ol)

    Transesterification: Various esters depending on the alcohol used

Comparison with Similar Compounds

Ethyl stearate is similar to other fatty acid esters, such as ethyl palmitate, ethyl oleate, and ethyl linoleate. These compounds share similar chemical structures and properties but differ in the length and degree of saturation of their fatty acid chains. For example:

This compound is unique in its high melting point and waxy texture, which make it particularly useful in applications requiring solid or semi-solid esters.

Properties

IUPAC Name

ethyl octadecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059406
Record name Ethyl stearate
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Molecular Weight

312.5 g/mol
Source PubChem
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Physical Description

Solid, Colourless, odourless mass
Record name Ethyl stearate
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Record name Ethyl octadecanoate
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Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg
Record name Ethyl stearate
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Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl octadecanoate
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Density

0.880-0.900
Record name Ethyl octadecanoate
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CAS No.

111-61-5
Record name Ethyl stearate
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Record name Ethyl octadecanoate
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Record name ETHYL STEARATE
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Record name Octadecanoic acid, ethyl ester
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Record name Ethyl stearate
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Record name Ethyl stearate
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Record name ETHYL STEARATE
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Record name Ethyl stearate
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Melting Point

33.4 °C
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Using the procedure described in Example 1 and substituting therein 20 g. of ethyl oleate for the palmitic acid and employing 5 g. of catalyst and adjusting the deuterium flow rate to 150 ml./minute, there is obtained after 17 days of exchange a 50% yield of ethyl stearate of 99 atom % D.
[Compound]
Name
99
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
deuterium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl stearate?

A1: this compound has the molecular formula C20H40O2 and a molecular weight of 312.54 g/mol. []

Q2: What are the crystalline transitions observed in this compound?

A2: this compound exhibits a reversible transition between crystalline modifications. When initially crystallized from a melt, it exists in a metastable state. Over time, it transitions to a more stable form with significant changes in its dynamic shear compliance, particularly the emergence of large resonances around 300 cps. This transition, observed around 24.85 °C in vinyl stearate, is thought to involve alterations in the cross-sectional packing of the chains or a change in the unit cell structure, rather than a change in the tilt angle of the molecules. []

Q3: What is known about the structure of this compound multilayers?

A3: X-ray diffraction and microscopic studies reveal that this compound multilayers consist of microcrystals with a common orientation. This orientation aligns with the normal to the surface of the multilayer. The crystals appear to grow continuously throughout the multilayer's thickness, reaching up to 1000 molecules thick. [, ]

Q4: How does the molecular structure of this compound affect its dielectric properties?

A4: Studies on the dielectric properties of solid this compound reveal a circular-arc locus in its β (tilted) form. This behavior is attributed to the rotational disorder of the tilted molecules rather than regions with vertically stacked molecules. []

Q5: How does the presence of Congo red in an aqueous solution affect monolayers of this compound?

A5: Studies have shown that monolayers of certain amphipathic compounds, including this compound, cannot be deposited from aqueous solutions containing Congo red. Unlike compounds like stearic acid or cholesterol, this compound, cetyl alcohol, and ethyl n-hexadecyl ether monolayers cannot be effectively transferred and deposited onto solid phases from such solutions. This suggests that the interaction between these specific amphipathic molecules and the dye hinders the formation of stable multilayers. []

Q6: What is the solubility behavior of this compound in aqueous solutions of nonionic emulsifiers?

A6: Research on the solubilization of this compound in aqueous solutions of the nonionic emulsifier Teric X10 revealed a specific solubilization limit. Exceeding this limit creates kinetically stable microemulsions (miniemulsions) that are essentially coarse emulsions. Over time, these systems separate into two phases to achieve thermodynamic equilibrium. []

Q7: Can this compound be used as a starting material for the production of biodiesel?

A7: Yes, this compound can be decarboxylated to produce diesel fuel hydrocarbons. Research using a Pd/C catalyst in a semi-batch reactor demonstrated this process. Kinetic studies revealed the reaction mechanism and allowed for successful kinetic modeling, confirming its potential for biodiesel production. []

Q8: What role does this compound play in modifying palm oil for cocoa butter substitute production?

A8: Research shows that this compound can act as an acyl donor in lipase-catalyzed interesterification reactions, modifying the structure of palm oil to create a cocoa butter equivalent. While other acyl donors like mthis compound and stearic acid have been explored, this compound plays a crucial role in achieving specific compositional and physical properties desirable in cocoa butter substitutes. [, ]

Q9: Can the crystallization behavior of this compound mixtures be predicted?

A9: Yes, the Predictive UNIQUAC model, initially developed for predicting cloud points in diesel, has been successfully applied to forecast the melting points of binary mixtures of fatty acid ethyl esters, including this compound. This model demonstrates excellent agreement with experimental data, providing a valuable tool for understanding and predicting the low-temperature behavior of biodiesels. []

Q10: Can we estimate the absorption of volatile organic compounds (VOCs) in this compound?

A10: The original UNIFAC group contribution method can estimate the thermodynamic feasibility of scrubbing VOCs into biodiesels like this compound for gas treatment processes. This method accurately estimates infinite dilution activity coefficients, providing valuable insights into the potential of this compound as a VOC absorbent. []

Q11: What are the potential benefits of using this compound in combination with neural stem cell transplantation for Parkinson's disease treatment?

A11: Recent research suggests that this compound may enhance the therapeutic potential of NSC transplantation for Parkinson's disease by promoting NSC migration and differentiation into dopaminergic neurons. Although still in early stages, this research highlights the potential of this compound to improve cell-based therapies for neurodegenerative diseases. []

Q12: How can the presence of this compound as an impurity in pharmaceutical formulations be detected?

A14: Static headspace gas chromatography-mass spectrometry (HS-GC-MS) is an effective technique for detecting volatile organic impurities like this compound in pharmaceutical formulations. This method proves particularly useful for intravenous formulations, where lyophilization is often employed prior to analysis to enhance sensitivity and accuracy. []

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